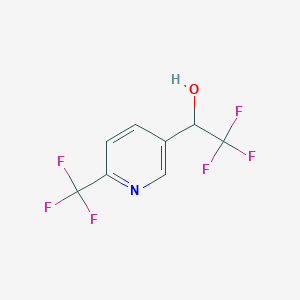
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Descripción general
Descripción
“2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol” is a compound that has been used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol”, has been a significant area of research in the agrochemical and pharmaceutical industries . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol” is represented by the InChI code:1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds often leads to numerous pharmacological activities .
Pest Control
Trifluoromethylpyridine derivatives, such as our compound, have been observed to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Synthesis of Other Compounds
This compound can be used as a building block in cyclocondensation reactions, which are useful for synthesizing other trifluoromethyl-containing compounds .
Reactant for Synthesis of Photoreactive Probes
The trifluoromethyl group in this compound can be used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
Reactant for Synthesis of Photoactive a-Mannosides and Mannosyl Peptides
This compound can also be used in the synthesis of photoactive a-mannosides and mannosyl peptides .
Reactant for Synthesis of Inactivators of Human Cytochrome P450 2B6
The trifluoromethyl group in this compound can be used in the synthesis of inactivators of human cytochrome P450 2B6 .
Reactant for Synthesis of Photoaffinity Labeled Fusidic Acid Analogues
This compound can be used in the synthesis of photoaffinity labeled fusidic acid analogues .
Reactant for Synthesis of Other Fluorine-Containing Compounds
The trifluoromethyl group in this compound can be used in the synthesis of other fluorine-containing compounds, which have applications in various fields such as medicines, electronics, agrochemicals, and catalysis .
Mecanismo De Acción
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGGCHYEXEFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670746 | |
| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092353-05-3 | |
| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





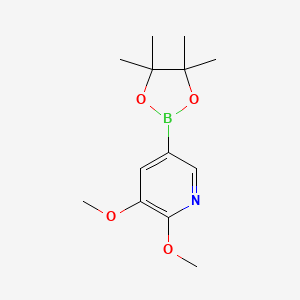
![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)

![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
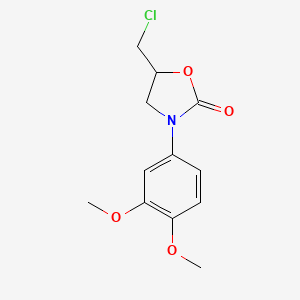

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
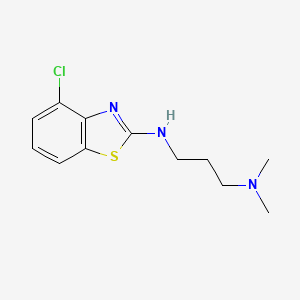
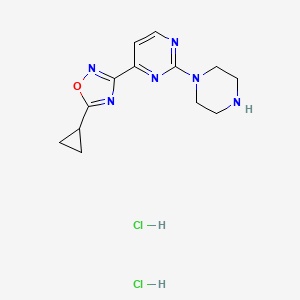
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)